Thioperamide
Overview
Description
Thioperamide is a potent antagonist of histamine receptors, specifically the histamine H3 and H4 receptors. It is capable of crossing the blood-brain barrier and has been used in various scientific experiments to study the histaminergic system. This compound was initially used by Jean-Charles Schwartz in his early experiments regarding the histamine H3 receptor .
Mechanism of Action
Target of Action
Thioperamide is a potent antagonist of the histamine H3 receptor (HRH3) and the histamine H4 receptor (HRH4) . These receptors are primarily found in the central nervous system and are involved in the regulation of histamine release .
Mode of Action
This compound acts by blocking the histamine autoreceptors (HRH3 and HRH4), which negatively regulate the release of histamine . By blocking these autoreceptors, this compound enhances the activity of histaminergic neurons, leading to a greater release of histamine . This action on H3 receptors is thought to promote wakefulness and improve memory consolidation .
Biochemical Pathways
This compound’s action on histamine receptors influences several biochemical pathways. For instance, it has been found to increase the levels of lysobisphosphatidic acid , a lipid that plays a role in cellular processes such as cell proliferation and survival. This compound also influences the histamine-dependent activation of the H2R/PKA/CREB pathway , which is involved in cell signaling and gene expression.
Result of Action
This compound has been found to have several molecular and cellular effects. It promotes the proliferation of neural stem cells and enhances neurogenesis . It also ameliorates neuronal loss and β-amyloid pathology in transgenic mice, suggesting potential benefits in conditions like Alzheimer’s disease . Moreover, this compound has been shown to protect primary neurons against oxygen-glucose deprivation-induced injury .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other neurotransmitters, such as serotonin, can modulate the effects of this compound . Additionally, the physiological state of the individual, including factors like age, health status, and the presence of other medications, can also impact the action of this compound .
Biochemical Analysis
Biochemical Properties
Thioperamide interacts with histamine autoreceptors, which negatively regulate the release of histamine . By blocking these autoreceptors, this compound enhances the activity of histaminergic neurons, leading to a greater release of histamine . This interaction with histamine autoreceptors is a key aspect of this compound’s biochemical role.
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to promote the proliferation of NE-4C stem cells under both normal and oxygen-glucose deprivation conditions . This compound also enhances neurogenesis in the dentate gyrus (DG) and subventricular zone (SVZ) regions in vivo, and ameliorates chronic cerebral hypoperfusion-induced cognitive impairments .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its antagonistic action on histamine autoreceptors . It blocks these autoreceptors, leading to an enhanced release of histamine . This action on H3 receptors is thought to promote wakefulness and improve memory consolidation .
Temporal Effects in Laboratory Settings
In studies involving mice with 6-hydroxydopamine (6-OHDA) lesions, administration of this compound was found to rescue the normal rest/activity cycle . Moreover, this compound counteracted the deficit of novel object recognition produced by 6-OHDA .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in studies investigating the effects of H3R antagonists such as this compound on drug-induced locomotion, conditioned place preference, drug self-administration, reinstatement, sensitization, and drug discrimination, the results have been inconsistent .
Metabolic Pathways
The metabolic pathway of histamine involving histamine N τ methyl-transferase can be prominently expedited through the application of a highly specific and potent inhibitor of diamine oxidase .
Transport and Distribution
This compound is capable of crossing the blood-brain barrier, indicating that it can be transported and distributed within cells and tissues .
Subcellular Localization
Given its ability to cross the blood-brain barrier and its interactions with histamine autoreceptors, it is likely that this compound localizes to areas where these receptors are present .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thioperamide can be synthesized through a multi-step process involving the reaction of cyclohexylamine with 4-(1H-imidazol-4-yl)piperidine-1-carbothioamide. The reaction conditions typically involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Thioperamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions of this compound include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Thioperamide has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the histaminergic system and the role of histamine receptors in various chemical processes.
Biology: Employed in research to understand the physiological and pathological roles of histamine in the body.
Medicine: Investigated for its potential therapeutic effects in conditions such as short-term memory impairment and epilepsy.
Industry: Utilized in the development of new drugs targeting histamine receptors
Comparison with Similar Compounds
Thioperamide is often compared with other histamine receptor antagonists, such as:
JNJ 7777120: A selective histamine H4 receptor antagonist.
JNJ 5207852: A selective histamine H3 receptor antagonist.
Pitolisant: Another histamine H3 receptor antagonist used in the treatment of narcolepsy
Uniqueness
This compound’s ability to act as both a histamine H3 and H4 receptor antagonist, along with its capacity to cross the blood-brain barrier, makes it unique among histamine receptor antagonists. This dual action allows it to modulate histamine release more effectively and provides a broader range of potential therapeutic applications .
References
Properties
IUPAC Name |
N-cyclohexyl-4-(1H-imidazol-5-yl)piperidine-1-carbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4S/c20-15(18-13-4-2-1-3-5-13)19-8-6-12(7-9-19)14-10-16-11-17-14/h10-13H,1-9H2,(H,16,17)(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDDJDBFONZGBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)N2CCC(CC2)C3=CN=CN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50147555 | |
Record name | Thioperamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50147555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106243-16-7 | |
Record name | Thioperamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106243-16-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thioperamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106243167 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thioperamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50147555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | THIOPERAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/II4319BWUI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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